3-Formyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group, a formyl group, and a trifluoromethyl substituent on a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 217.94 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
3-Formyl-5-(trifluoromethyl)phenylboronic acid belongs to the class of boronic acids, which are known for their reactivity in coupling reactions, particularly in the formation of carbon-carbon bonds. Its trifluoromethyl group enhances its electrophilicity and stability, making it a valuable building block in organic synthesis.
The synthesis of 3-formyl-5-(trifluoromethyl)phenylboronic acid typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates.
Key structural data include bond lengths and angles that influence its reactivity and interactions with other molecules. The presence of electronegative fluorine atoms significantly affects the electronic properties of the compound.
3-Formyl-5-(trifluoromethyl)phenylboronic acid participates in various chemical reactions:
The efficiency of these reactions often depends on factors such as base choice (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and temperature control during the reaction process.
The mechanism by which 3-formyl-5-(trifluoromethyl)phenylboronic acid acts in reactions involves:
Kinetic studies may provide insights into reaction rates and mechanisms, highlighting how substituents like trifluoromethyl influence reactivity.
Relevant data from studies indicate that fluorinated compounds often exhibit unique solubility profiles and reactivity due to their electronic characteristics .
3-Formyl-5-(trifluoromethyl)phenylboronic acid is utilized in various scientific applications:
Boronic acids have transitioned from niche synthetic intermediates to privileged pharmacophores in drug design, driven by their unique reactivity and tunable physicochemical properties. The tetrahedral anionic form adopted by boronic acids at physiological pH enables reversible covalent interactions with biological nucleophiles—particularly serine residues in enzyme active sites—confining exceptional target specificity. This mechanism underpins FDA-approved therapeutics like the proteasome inhibitor bortezomib (multiple myeloma) and the β-lactamase inhibitor vaborbactam (antibiotic resistance) [2] [6] [9]. Beyond inhibition, boronic acids serve as bioisosteres for carboxylic acids, improving metabolic stability and membrane permeability while mitigating toxicity concerns historically associated with boron [2] [6]. Over 40 boronic acid-based compounds are currently in clinical trials for indications ranging from oncology to antimicrobial therapy, reflecting their expanding therapeutic footprint [9].
Property | Value |
---|---|
CAS Registry Number | 1451393-24-0 |
Molecular Formula | C₈H₆BF₃O₃ |
Molecular Weight | 217.94 g/mol |
IUPAC Name | [3-Formyl-5-(trifluoromethyl)phenyl]boronic acid |
Hydrogen Bond Donors | 2 (Boron-bound OH groups) |
Hydrogen Bond Acceptors | 6 (F₃, O from CHO, B-OH, B=O) |
Topological Polar Surface Area | 57.5 Ų |
Canonical SMILES | B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O |
The trifluoromethyl (–CF₃) and formyl (–CHO) groups confer orthogonal yet complementary functionalities to the arylboronic acid scaffold. The –CF₃ group, a strong electron-withdrawing substituent, significantly lowers the pKa of the adjacent boronic acid (typically ~7–9 for arylboronic acids), enhancing its Lewis acidity and accelerating transmetalation in cross-coupling reactions [3] [8]. This electronic perturbation also improves membrane permeability and metabolic resistance—properties critical for bioactive molecules [7] [9]. Concurrently, the aldehyde (–CHO) group acts as a versatile synthetic handle: it undergoes condensation reactions to form Schiff bases (e.g., with hydrazines for bioconjugation), participates in reductive amination for amine derivatization, or serves as an anchor for intramolecular cyclization reactions generating benzoxaboroles—a class with proven antifungal and antibacterial activity [5] [9]. The coexistence of these groups creates a multifunctional synthon capable of sequential derivatization.
Substituent | Electronic Effect | Role in Synthesis | Role in Bioactivity |
---|---|---|---|
–B(OH)₂ | Mild Lewis Acid | Suzuki-Miyaura cross-coupling | Enzyme inhibition (covalent binding) |
–CF₃ | Strong σ-withdrawer | Stabilizes anionic intermediates | Enhances lipophilicity & bioavailability |
–CHO | Moderate π-acceptor | Condensation/cyclization reactions | Facilitates target engagement via H-bonding |
The therapeutic potential of boron-heterocycle hybrids emerged prominently with the development of benzoxaboroles—cyclic esters formed via intramolecular B–O coordination. Early fluorinated analogs like AN2690 (tavaborole), approved for onychomycosis, demonstrated that fluorine incorporation markedly enhanced antifungal potency by optimizing physicochemical properties and target affinity (leucyl-tRNA synthetase inhibition) [6] [9]. This success catalyzed interest in arylboronic acids bearing fluorine-containing substituents as "open-chain" analogs of benzoxaboroles. Compounds like 3-Formyl-5-(trifluoromethyl)phenylboronic acid retain key features of these pharmacophores: the aldehyde enables potential cyclization to oxaboroles under physiological conditions, while the –CF₃ group augments membrane penetration—a critical factor for intracellular antimicrobial agents. The structural evolution from cyclic benzoxaboroles to versatile arylboronic acids exemplifies rational design leveraging boron's adaptive coordination chemistry [2] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3